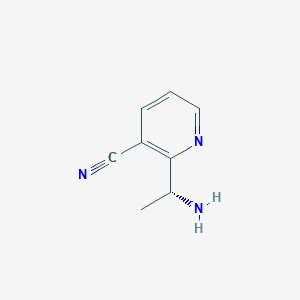
(R)-2-(1-Aminoethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-Aminoethyl)nicotinonitrile is a chiral compound with the molecular formula C8H9N3 It is a derivative of nicotinonitrile, featuring an aminoethyl group at the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)nicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with nicotinonitrile as the starting material.
Chiral Amination: The introduction of the chiral aminoethyl group is achieved through a chiral amination reaction. This step often involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving temperatures ranging from 0°C to 50°C and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)nicotinonitrile may involve:
Large-Scale Reactors: The use of large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1-Aminoethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation Products: Oxidation can yield oxides or hydroxylated derivatives.
Reduction Products: Reduction typically produces primary amines or other reduced forms.
Substitution Products: Substitution reactions result in various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
®-2-(1-Aminoethyl)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-(1-Aminoethyl)nicotinonitrile involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, influencing processes like signal transduction or metabolic reactions.
Comparación Con Compuestos Similares
Similar Compounds
®-6-(1-Aminoethyl)nicotinonitrile: A similar compound with the aminoethyl group at the sixth position of the pyridine ring.
(S)-2-(1-Aminoethyl)nicotinonitrile: The enantiomer of ®-2-(1-Aminoethyl)nicotinonitrile with opposite stereochemistry.
Uniqueness
®-2-(1-Aminoethyl)nicotinonitrile is unique due to its specific stereochemistry and position of the aminoethyl group, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of ®-2-(1-Aminoethyl)nicotinonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)8-7(5-9)3-2-4-11-8/h2-4,6H,10H2,1H3/t6-/m1/s1 |
Clave InChI |
MUASACHZEAEGCE-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC=N1)C#N)N |
SMILES canónico |
CC(C1=C(C=CC=N1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
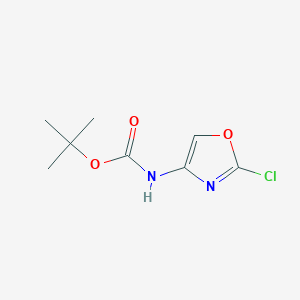
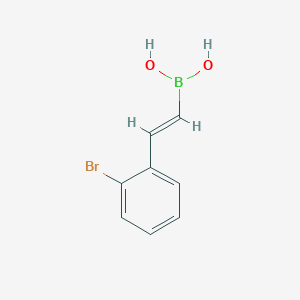
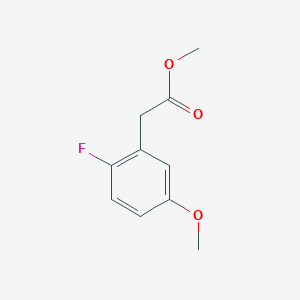
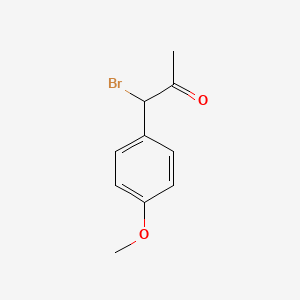

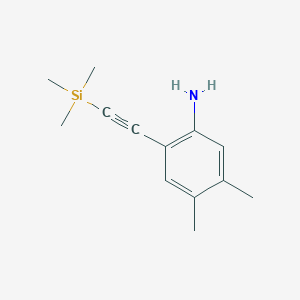

![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)


![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
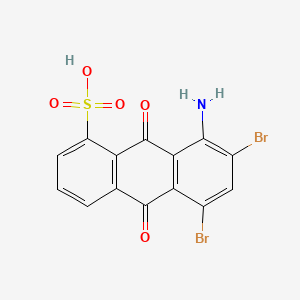
![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)
